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Introduction
BMS-777607 is a potent and selective small-molecule inhibitor of the c-Met and Axl receptor

tyrosine kinases (RTKs), along with other members of the Met-related family, including Ron and

Tyro3.[1][2][3] Its ability to target key signaling nodes involved in cell proliferation, survival,

migration, and invasion makes it a valuable tool for basic research in cell biology and a

compound of interest in oncology drug development. This guide provides an in-depth technical

overview of BMS-777607, including its mechanism of action, quantitative data on its inhibitory

activity, detailed experimental protocols, and visualizations of the signaling pathways it

modulates.

Mechanism of Action
BMS-777607 functions as an ATP-competitive inhibitor of the c-Met kinase family.[1][2] By

binding to the ATP-binding pocket of these kinases, it prevents their autophosphorylation and

subsequent activation.[1][2][4] This blockade of kinase activity leads to the downstream

inhibition of critical signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and

mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.

[4][5] The inhibition of these pathways ultimately results in reduced cell proliferation, migration,

and invasion, and can induce apoptosis in cancer cells that are dependent on c-Met or Axl

signaling.[5][6]
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Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of BMS-777607

from various in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607

Target Kinase IC50 (nM)

Axl 1.1[1][2][3]

Ron 1.8[1][2][3]

c-Met 3.9[1][2][3]

Tyro3 4.3[1][2][3]

Mer 14.0[7][8]

Flt-3 16[7]

Aurora B 78[7][8]

Lck 120[7][8]

VEGFR2 180[7][8]

Table 2: Cellular Inhibitory Activity of BMS-777607
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Cell Line Assay IC50 Reference

PC-3, DU145
HGF-induced c-Met

Autophosphorylation
< 1 nM [1][2][4]

KHT
c-Met

Autophosphorylation
10 nM [2]

GTL-16
c-Met

Autophosphorylation
20 nM [1][2][3]

PC-3, DU145
HGF-induced Cell

Migration & Invasion
< 0.1 µM [1][4]

U118MG

(Glioblastoma)

Cell Viability (MTT

Assay, 4h)
~15 µM [6]

SF126 (Glioblastoma)
Cell Viability (MTT

Assay, 4h)
~20 µM [6]

U118MG

(Glioblastoma)

Cell Viability (MTT

Assay, 12h)
~10 µM [6]

SF126 (Glioblastoma)
Cell Viability (MTT

Assay, 12h)
~15 µM [6]

HuCCT1

(Cholangiocarcinoma)

Clonogenic Growth (6

days)
11.4 µM [9]

KKU-100

(Cholangiocarcinoma)

Clonogenic Growth (6

days)
5.9 µM [9]

Experimental Protocols
Detailed methodologies for key experiments involving BMS-777607 are provided below. These

protocols are synthesized from multiple sources to provide a comprehensive guide.

In Vitro Kinase Assay
This assay determines the direct inhibitory effect of BMS-777607 on the enzymatic activity of a

purified kinase.
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Materials:

Recombinant purified kinase (e.g., c-Met, Axl)

Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)[1]

Substrate (e.g., 3 µg of poly(Glu/Tyr))[1]

[γ-33P]ATP[1]

ATP (1 µM)[1]

BMS-777607 (dissolved in DMSO)

Trichloroacetic acid (TCA)

Procedure:

Prepare serial dilutions of BMS-777607 in DMSO. A final concentration range of 0.1 nM to 10

µM is recommended.

In a reaction tube, combine the recombinant kinase, kinase buffer, and the substrate.

Add the diluted BMS-777607 or DMSO (vehicle control) to the reaction tubes and incubate

for a pre-determined time (e.g., 10-15 minutes) at 30°C.

Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.

Incubate the reaction for 1 hour at 30°C.[1]

Stop the reaction by adding cold TCA to a final concentration of 8%.[1]

Spot the reaction mixture onto a filter membrane and wash extensively to remove

unincorporated [γ-33P]ATP.

Measure the radioactivity on the filter membrane using a scintillation counter.

Calculate the percentage of kinase inhibition for each BMS-777607 concentration relative to

the vehicle control and determine the IC50 value using non-linear regression analysis.
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Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of BMS-777607 on cell viability and proliferation.

Materials:

Cells of interest (e.g., U118MG, SF126)

Complete cell culture medium

BMS-777607 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Prepare serial dilutions of BMS-777607 in complete culture medium. A final concentration

range of 0.1 µM to 50 µM is a reasonable starting point.

Remove the old medium from the wells and add the medium containing different

concentrations of BMS-777607 or DMSO (vehicle control).

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

convert MTT to formazan crystals.

Remove the MTT-containing medium and add the solubilization buffer to dissolve the

formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability for each treatment relative to the vehicle control and

determine the IC50 value.

Cell Migration and Invasion Assays
These assays assess the impact of BMS-777607 on the migratory and invasive potential of

cells.

a) Wound Healing (Scratch) Assay for Migration:

Materials:

Cells of interest

Complete cell culture medium

BMS-777607

6-well or 12-well plates

Pipette tip (e.g., p200)

Procedure:

Seed cells in a plate and grow them to a confluent monolayer.

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[3]

Gently wash the cells with PBS to remove detached cells.

Add fresh medium containing different concentrations of BMS-777607 or DMSO.

Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

Measure the width of the scratch at different points and calculate the percentage of wound

closure over time.

b) Transwell Invasion Assay:
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Materials:

Transwell inserts (with a porous membrane, e.g., 8 µm pores)[3]

Matrigel (for invasion assay)

Serum-free medium

Complete medium (with chemoattractant, e.g., 10% FBS)[3]

BMS-777607

Cotton swabs

Staining solution (e.g., crystal violet)[3]

Procedure:

For the invasion assay, coat the top of the transwell insert membrane with a thin layer of

Matrigel and allow it to solidify.

Resuspend cells in serum-free medium containing different concentrations of BMS-777607

or DMSO.

Add the cell suspension to the upper chamber of the transwell insert.

Add complete medium containing a chemoattractant to the lower chamber.

Incubate for a suitable period (e.g., 24 hours) to allow cells to migrate/invade through the

membrane.

Remove the non-migrated/invaded cells from the upper surface of the membrane using a

cotton swab.

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with

crystal violet.

Count the number of stained cells in several random fields under a microscope.
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Western Blotting
This technique is used to detect changes in protein expression and phosphorylation levels

following BMS-777607 treatment.

Materials:

Cells of interest

BMS-777607

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay kit (e.g., BCA assay)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK,

anti-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Treat cells with BMS-777607 at various concentrations and for different durations.

Lyse the cells in lysis buffer on ice.

Determine the protein concentration of each lysate.

Denature the protein samples by boiling in Laemmli buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separate the proteins by SDS-PAGE.

Transfer the separated proteins from the gel to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Analyze the band intensities to determine the relative changes in protein expression and

phosphorylation.

Mandatory Visualizations
The following diagrams illustrate the signaling pathways affected by BMS-777607 and a

general experimental workflow for its characterization.
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Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.
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Caption: Axl signaling pathway and the inhibitory action of BMS-777607.
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Caption: General experimental workflow for characterizing BMS-777607.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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